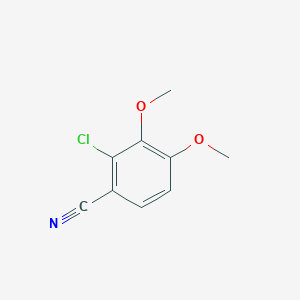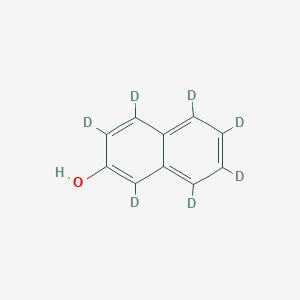
8-メチルノナン酸
概要
説明
フェノフィブラート-d6は、フェノフィブラートの重水素化された形態であり、主に高コレステロール血症および高トリグリセリド血症の治療に使用される脂質調節薬です。 フェノフィブラート-d6は、その安定同位体標識により、質量分析における内部標準として頻繁に使用され、生物学的試料中のフェノフィブラートの正確な定量に役立ちます .
科学的研究の応用
フェノフィブラート-d6は、化学、生物学、医学、および産業の分野において、特に科学研究で広く使用されています。その応用には、以下が含まれます。
作用機序
フェノフィブラート-d6は、フェノフィブラートと同様に、ペルオキシソーム増殖因子活性化受容体アルファ(PPARα)を活性化することによりその効果を発揮します。この活性化は、リポタンパク質リパーゼを活性化し、アポタンパク質C-IIIの産生を抑制することにより、血漿からトリグリセリドに富む粒子の分解と除去を増加させます。 PPARαの活性化は、脂質代謝に関与する遺伝子の転写にもつながり、総コレステロール、低密度リポタンパク質コレステロール、およびトリグリセリドを減少させ、高密度リポタンパク質コレステロールを増加させます .
類似の化合物との比較
類似の化合物
フェノフィブラート: フェノフィブラート-d6の非重水素化形態で、同じ治療目的で使用されます。
ゲムフィブロジル: 高脂血症の治療に使用される別のフィブリン酸誘導体です。
クロフィブラート: 脂質低下効果が類似する、古いフィブリン酸誘導体
フェノフィブラート-d6の独自性
フェノフィブラート-d6は、その安定同位体標識により、質量分析に適した内部標準となっています。この標識により、生物学的システムにおける化合物の正確な定量と追跡が可能になり、薬物動態と代謝研究に貴重なデータを提供します。 さらに、重水素化形態は、フェノフィブラートと同様の薬理学的効果を示し、創薬と研究において有用なツールとなっています .
生化学分析
Biochemical Properties
8-Methylnonanoic acid interacts with various biomolecules in the body. It has been found to decrease lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .
Cellular Effects
In 3T3-L1 adipocytes, 8-Methylnonanoic acid has been observed to have no impact on cell viability. During nutrient starvation, it decreases lipid amounts in association with AMPK activation . Moreover, adipocytes treated with 8-Methylnonanoic acid during maturation exhibited a reduced lipolytic response to isoproterenol and an increased glucose uptake when stimulated with insulin .
Molecular Mechanism
The molecular mechanism of 8-Methylnonanoic acid involves its interaction with AMPK. AMPK is a key enzyme in cellular energy homeostasis and is activated under conditions of low cellular energy levels . The activation of AMPK by 8-Methylnonanoic acid leads to the suppression of lipogenic processes .
Temporal Effects in Laboratory Settings
It has been observed that during nutrient starvation, 8-Methylnonanoic acid decreases lipid amounts in association with AMPK activation .
Metabolic Pathways
8-Methylnonanoic acid is involved in the metabolic pathway that converts excess carbohydrates and amino acids into fatty acids for triacylglycerol synthesis . This process is suppressed when 8-Methylnonanoic acid activates AMPK .
準備方法
合成経路と反応条件
フェノフィブラート-d6の合成には、フェノフィブラートの重水素化が含まれます。このプロセスは、通常、重水素化試薬の調製から始まります。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、重水素化ヨウ化メチル(CD3I)と重水素化イソプロパノール(CD3CD2OD)を使用する方法です。 この反応は求核置換反応を経て進行し、重水素化試薬がフェノフィブラートの水素原子を置き換え、フェノフィブラート-d6が生成されます .
工業的生産方法
フェノフィブラート-d6の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の重水素化試薬と高度な精製技術が使用され、最終生成物の同位体純度が保証されます。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されます。 最終生成物は、核磁気共鳴分光法と質量分析などの技術を使用して特性評価され、構造と同位体標識が確認されます .
化学反応の分析
反応の種類
フェノフィブラート-d6は、以下を含む様々な化学反応を起こします。
加水分解: フェノフィブラート-d6は、水と酸または塩基の存在下で加水分解して、フェノフィブリン酸-d6を生成することができます。
酸化: フェノフィブラート-d6は、過マンガン酸カリウムなどの酸化剤を使用して酸化して、フェノフィブリン酸-d6を生成することができます。
還元: フェノフィブラート-d6の還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成することができ、還元誘導体の生成につながります.
一般的な試薬と条件
加水分解: 水を使用した酸性または塩基性条件。
酸化: 過マンガン酸カリウムまたはその他の酸化剤。
還元: 水素化リチウムアルミニウムまたはその他の還元剤。
生成される主な生成物
加水分解: フェノフィブリン酸-d6。
酸化: フェノフィブリン酸-d6。
還元: フェノフィブラート-d6の還元誘導体.
類似化合物との比較
Similar Compounds
Fenofibrate: The non-deuterated form of fenofibrate-d6, used for the same therapeutic purposes.
Gemfibrozil: Another fibric acid derivative used to treat hyperlipidemia.
Clofibrate: An older fibric acid derivative with similar lipid-lowering effects
Uniqueness of Fenofibrate-d6
Fenofibrate-d6 is unique due to its stable isotopic labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and tracking of the compound in biological systems, providing valuable data for pharmacokinetic and metabolic studies. Additionally, the deuterated form exhibits similar pharmacological effects as fenofibrate, making it a useful tool in drug development and research .
特性
IUPAC Name |
8-methylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOABCKPVCUNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067207 | |
| Record name | Isodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [ExxonMobil MSDS] | |
| Record name | Isodecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21057 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5963-14-4, 26403-17-8 | |
| Record name | 8-Methylnonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005963144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-methylnonanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5786QCKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-METHYLNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL95S7AP4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological origin of 8-methylnonanoic acid?
A1: 8-Methylnonanoic acid is a key component of capsaicinoids, the pungent compounds found in chili peppers (Capsicum species). It can be isolated from these compounds through enzymatic hydrolysis using enzymes like Novozym® 435. [] This fatty acid also plays a role in the biosynthesis of glucose esters in certain insect-resistant tomato species like Lycopersicon pennellii. Here, it is incorporated as an acyl moiety into these esters, which act as a defense mechanism against pests. []
Q2: How is 8-methylnonanoic acid synthesized in the laboratory?
A2: Several synthetic routes have been developed. One method involves a Grignard coupling reaction between isobutylmagnesium bromide and ethyl 6-bromohexanoate, followed by hydrolysis. [, , ] Another approach utilizes anodic synthesis. [, ] 8-Methylnonanoic acid can also be synthesized through a “cold” method involving the introduction of a double bond on the aliphatic chain, reduction, and hydrolysis of the ester function. []
Q3: Can bacteria utilize 8-methylnonanoic acid?
A3: Yes, research shows that certain bacteria associated with Capsicum plants can utilize 8-methylnonanoic acid as a growth substrate. This finding suggests a potential role for these bacteria in the degradation of capsaicinoids in the environment. []
Q4: Can 8-methylnonanoic acid be used to modify other natural products?
A4: Yes, 8-methylnonanoic acid can be enzymatically incorporated into other lipids. For example, it can be used in the enzymatic acidolysis of coconut oil using Lipozyme® TL IM, potentially acting as a delivery vehicle for the fatty acid. []
Q5: What is the structural characterization of 8-methylnonanoic acid?
A5: While the provided abstracts don't list the exact molecular formula and weight, 8-methylnonanoic acid has the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. Spectroscopic data, including 1H and 13C NMR, are crucial for characterizing the structure of 8-methylnonanoic acid and its derivatives. []
Q6: Are there applications for 8-methylnonanoic acid in polymer chemistry?
A6: Research indicates that bacteria like Pseudomonas oleovorans can utilize 8-methylnonanoic acid as a substrate to produce poly(β-hydroxyalkanoate)s (PHAs), a type of biodegradable polyester. This process results in the formation of PHAs with specific methyl branching patterns. []
Q7: What is the significance of dihydrocapsaicin, a derivative of 8-methylnonanoic acid?
A7: Dihydrocapsaicin, an analog of capsaicin, is a nonpungent compound with potential physiological and biological activities similar to capsaicinoids. 8-Methylnonanoic acid serves as a key precursor for its synthesis. Large-scale production of dihydrocapsiate is possible using lipase-catalyzed esterification of vanillyl alcohol and 8-methylnonanoic acid. []
Q8: What is the connection between 8-methylnonanoic acid and branched-chain amino acid metabolism?
A8: Studies on Lycopersicon pennellii suggest that the branched carbon skeleton of 8-methylnonanoic acid originates from branched-chain amino acids like valine, leucine, and isoleucine. The biosynthesis likely involves transamination, oxidative decarboxylation, and elongation steps. []
Q9: Are there alternative methods to synthesize dihydrocapsaicin?
A9: Yes, beyond using purified 8-methylnonanoic acid, dihydrocapsaicin can also be synthesized from capsaicinoids extracted from chili peppers. This approach utilizes enzymatic hydrolysis of the capsaicinoids, yielding 8-methylnonanoic acid, which is then used in the synthesis of dihydrocapsaicin. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














